molecular formula C10H13NO3S B14841017 N-(4-Cyclopropoxyphenyl)methanesulfonamide

N-(4-Cyclopropoxyphenyl)methanesulfonamide

Katalognummer: B14841017
Molekulargewicht: 227.28 g/mol
InChI-Schlüssel: NYLIXZXVDGWMGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Cyclopropoxyphenyl)methanesulfonamide: is an organic compound characterized by the presence of a cyclopropoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxyphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Cyclopropoxyphenyl Intermediate: This step involves the reaction of a phenyl compound with a cyclopropylating agent under specific conditions to introduce the cyclopropoxy group.

    Sulfonamide Formation: The cyclopropoxyphenyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N-(4-Cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the sulfonamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methoxyphenyl)methanesulfonamide
  • N-(4-Ethoxyphenyl)methanesulfonamide
  • N-(4-Propoxyphenyl)methanesulfonamide

Uniqueness

N-(4-Cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Eigenschaften

Molekularformel

C10H13NO3S

Molekulargewicht

227.28 g/mol

IUPAC-Name

N-(4-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-15(12,13)11-8-2-4-9(5-3-8)14-10-6-7-10/h2-5,10-11H,6-7H2,1H3

InChI-Schlüssel

NYLIXZXVDGWMGP-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.